molecular formula C18H18N4O3 B287465 ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No. B287465
M. Wt: 338.4 g/mol
InChI Key: COXJGBVKHYQNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been found to possess potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to exhibit antitumor activity in vitro and in vivo. However, further studies are required to fully understand the biochemical and physiological effects of Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is its potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory diseases. However, one of the major limitations of Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is its low solubility in water, which makes it difficult to administer orally.

Future Directions

There are several future directions for the research on Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. One potential direction is the development of more potent and selective COX-2 inhibitors based on Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. Another potential direction is the investigation of the mechanism of action of Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in more detail. Finally, the potential applications of Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in the field of agrochemicals should also be explored.

Synthesis Methods

The synthesis of Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves the reaction of 2-methylphenol with ethyl 2-chloroacetoacetate to form ethyl 2-(2-methylphenoxy)acetate. The resulting compound is reacted with guanidine to form ethyl 2-(6-(2-methylphenoxy)pyrimidin-4-yl)acetate. Finally, the compound is reacted with hydrazine hydrate to form Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. Additionally, Ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been found to possess antitumor activity, making it a potential candidate for the treatment of cancer.

properties

Product Name

ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 5-methyl-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C18H18N4O3/c1-4-24-18(23)14-10-21-22(13(14)3)16-9-17(20-11-19-16)25-15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3

InChI Key

COXJGBVKHYQNMC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3C)C

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3C)C

Origin of Product

United States

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